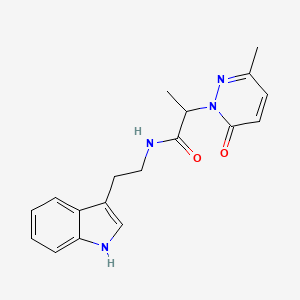

N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

This compound features a hybrid structure combining an indole moiety (via a 2-(1H-indol-3-yl)ethyl group) and a 3-methyl-6-oxopyridazine ring connected through a propanamide linker. The 3-methyl-6-oxopyridazine group may contribute to hydrogen bonding or electron-deficient interactions, influencing target binding .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-7-8-17(23)22(21-12)13(2)18(24)19-10-9-14-11-20-16-6-4-3-5-15(14)16/h3-8,11,13,20H,9-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKCLTNXCSRFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as indole-3-acetic acid and 3-methyl-6-oxopyridazine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: The pyridazinone ring can be reduced to its corresponding dihydropyridazine using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position of the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

Material Science:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the pyridazinone ring can modulate the compound’s overall activity and specificity. These interactions can influence signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences among analogs:

*Calculated based on molecular formula.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.31 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, particularly in the field of drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 1353505-54-0 |

Anticancer Properties

Research has indicated that compounds containing indole and pyridazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that derivatives similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Neuroprotective effects have been attributed to indole-based compounds, with evidence suggesting that they can inhibit neuroinflammation and oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Ugi Four-component Reaction (U-4CR) : This method allows for the efficient construction of complex molecules from readily available starting materials. The Ugi reaction involves the condensation of an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone .

- Post-condensation Transformations : Following the Ugi reaction, further modifications can enhance the biological activity of the resulting compounds.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and evaluated their anticancer properties against human breast cancer cells. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effectiveness of pyridazine-containing compounds. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide?

Methodological Answer:

- Intramolecular cyclization : Adapt methods from pyridazinone synthesis, such as aldol-type condensation of bifunctional compounds containing carbonyl and amide groups (e.g., using potassium t-butoxide as a base) .

- Coupling reactions : Utilize indole-ethylamine intermediates (e.g., (S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide analogs) and pyridazinone-activated esters under reflux conditions in ethanol or pyridine .

- Purification : Employ silica gel chromatography with solvents like petroleum ether/ethyl acetate (9:1 v/v) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR spectroscopy : Use NMR (400 MHz, DMSO-d6) to confirm indole NH (~11.5 ppm), pyridazinone carbonyl shifts, and coupling patterns for substituents .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intramolecular interactions, as demonstrated for ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate .

- LCMS/HPLC : Ensure >98% purity via reverse-phase HPLC and confirm molecular weight using ESI-MS (e.g., m/z 392.2 for related pyridazinones) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous buffers, noting precipitation or degradation over 24–72 hours.

- Light sensitivity : Store in amber vials and monitor UV-vis spectra under varying light exposure .

Advanced Research Questions

Q. How do structural modifications to the pyridazinone or indole moieties influence bioactivity?

Methodological Answer:

- Pyridazinone modifications : Compare analogs with substituents at C-3 (e.g., methyl vs. phenyl) using in vitro assays. For example, 3-methyl-6-oxopyridazin-1(6H)-yl groups enhance anti-inflammatory activity in related compounds .

- Indole substitutions : Introduce halogens or methoxy groups at C-5 of the indole ring and evaluate receptor binding (e.g., formyl-peptide receptor agonism via molecular docking) .

- Quantitative SAR (QSAR) : Use computational tools (e.g., DFT, molecular dynamics) to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. What strategies resolve contradictions in reported biological data for pyridazinone derivatives?

Methodological Answer:

- Purity validation : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .

- Assay standardization : Replicate studies under controlled conditions (e.g., cell lines, serum-free media) to minimize variability .

- Meta-analysis : Compare data across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify trends in IC50 values or receptor selectivity .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to human formyl-peptide receptors (FPR2), focusing on indole’s π-π stacking and pyridazinone’s hydrogen-bonding motifs .

- ADMET prediction : Employ SwissADME or pkCSM to estimate permeability (LogP), metabolic stability (CYP450 inhibition), and toxicity (Ames test profiles) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess binding stability under physiological conditions .

Q. What experimental designs are optimal for evaluating pharmacokinetic properties?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .

- BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS penetration .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity vs. therapeutic efficacy?

Methodological Answer:

- Dose-response profiling : Establish a broad concentration range (nM–μM) to differentiate cytotoxic vs. therapeutic effects.

- Off-target screening : Use kinase or GPCR panels to identify non-specific interactions .

- Combination studies : Test synergism with standard therapies (e.g., NSAIDs for anti-inflammatory applications) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.